Product packaging for 1,1-Dinitrocyclopropane(Cat. No.:CAS No. 811462-12-1)

1,1-Dinitrocyclopropane

Cat. No.: B14212792
CAS No.: 811462-12-1
M. Wt: 132.08 g/mol
InChI Key: LVTQCZUIDLUJCU-UHFFFAOYSA-N
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Description

1,1-Dinitrocyclopropane is a specialized cyclopropane derivative of high interest in advanced chemical research and development. Its structure, featuring a strained three-membered ring geminally substituted with nitro groups, makes it a valuable precursor and building block in synthetic organic chemistry. Researchers utilize this compound to develop novel energetic materials, pharmaceuticals, and agrochemicals, leveraging the unique reactivity of the cyclopropane ring. The presence of nitro groups can significantly influence the compound's electronic properties and stability, opening pathways to various nitro-functionalized molecules. As a high-energy material intermediate, it is handled with extreme care under controlled conditions. This compound is strictly for Research Use Only and is not intended for human or veterinary diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and conduct a thorough risk assessment before use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H4N2O4 B14212792 1,1-Dinitrocyclopropane CAS No. 811462-12-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

811462-12-1

Molecular Formula

C3H4N2O4

Molecular Weight

132.08 g/mol

IUPAC Name

1,1-dinitrocyclopropane

InChI

InChI=1S/C3H4N2O4/c6-4(7)3(1-2-3)5(8)9/h1-2H2

InChI Key

LVTQCZUIDLUJCU-UHFFFAOYSA-N

Canonical SMILES

C1CC1([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Synthetic Methodologies for 1,1 Dinitrocyclopropane

Pioneering Synthetic Routes: The Kuznetsova Tandem Reaction (2004)

The first successful synthesis of 1,1-dinitrocyclopropane was reported in 2004 by a team of researchers led by T. S. Kuznetsova. researchgate.netresearchgate.net This groundbreaking method involves a tandem reaction that efficiently constructs the highly strained and energetic cyclopropane (B1198618) ring in a respectable yield. researchgate.net Prior to this discovery, several attempts to synthesize this compound had been unsuccessful. researchgate.net

Strategic Reactant Selection and Reaction Conditions

The Kuznetsova synthesis employs a carefully selected set of reactants and conditions to achieve the desired transformation. researchgate.net The key starting materials are nitroform (trinitromethane) and diazomethane (B1218177). researchgate.net The reaction is typically carried out in benzene (B151609) at a controlled temperature of 5 °C. researchgate.net A crucial aspect of this methodology is the molar ratio of the reactants, with a fourfold excess of diazomethane relative to nitroform being optimal. researchgate.net Under these conditions, this compound is obtained as the major product with a reported yield of 62%. researchgate.netresearchgate.net

Reactant/ConditionSpecification
Starting Material 1 Nitroform (Trinitromethane)
Starting Material 2 Diazomethane
Solvent Benzene
Temperature 5 °C
Reactant Ratio 1:4 (Nitroform:Diazomethane)
Yield 62%

Mechanistic Elucidation of the Tandem Process

The formation of this compound via the Kuznetsova method is not a single-step process but rather a tandem reaction sequence. researchgate.net This sequence involves the initial formation of a reactive intermediate, which then undergoes cyclopropanation. researchgate.net

The first stage of the tandem reaction is the in-situ generation of 1,1-dinitroethylene. researchgate.net It is proposed that nitroform reacts with diazomethane to form this highly reactive intermediate. researchgate.net This species serves as a key building block for the subsequent cyclopropanation step. The high degree of electron deficiency in 1,1-dinitroethylene, caused by the two strongly electron-withdrawing nitro groups, makes it an excellent candidate for reaction with nucleophilic reagents like diazomethane.

Once formed, the 1,1-dinitroethylene intermediate readily reacts with another molecule of diazomethane in a process that can be described as a [2+1] cycloaddition. This step involves the initial formation of a pyrazoline intermediate through a [3+2] cycloaddition, which is a common reaction pathway for diazomethane and electron-deficient alkenes. researchgate.net This pyrazoline intermediate is unstable and spontaneously eliminates a molecule of nitrogen gas to yield the final this compound product. researchgate.net A competing reaction pathway involves the O-alkylation to form an isoxazoline (B3343090) N-oxide as a byproduct. researchgate.net

Formation and Reactivity of 1,1-Dinitroethylene Intermediate

Advanced Synthetic Approaches and Methodological Refinements

Following the initial discovery, research has also explored the synthesis of functionalized 1,1-dinitrocyclopropanes by reacting gem-dinitroethylenes with diazocarbonyl compounds. In some instances, the use of a catalyst, such as hexacarbonylmolybdenum [Mo(CO)₆], has been shown to enhance the yields of the desired dinitrocyclopropane products, particularly when diazoacetophenone (B1606541) is used. This indicates a methodological refinement that can improve the efficiency of the cyclopropanation for certain substrates.

Challenges and Considerations in Isolation and Purity for Research Applications

Despite the success of the synthetic routes, the isolation and purification of this compound present significant challenges that are crucial for its application in research. The primary issue is the compound's instability under certain conditions. Current time information in Bangalore, IN.

Notably, attempts to purify this compound using column chromatography on silica (B1680970) gel have been shown to cause partial decomposition of the compound. researchgate.net This sensitivity to acidic stationary phases highlights the delicate nature of the molecule and necessitates alternative purification strategies.

Mechanistic Investigations of 1,1 Dinitrocyclopropane Reactivity

Nucleophilic Ring-Opening Reactions

The strained three-membered ring of 1,1-dinitrocyclopropane, activated by two electron-withdrawing nitro groups, is susceptible to attack by a range of nucleophiles. This reactivity leads to the opening of the cyclopropane (B1198618) ring and the formation of functionalized propane (B168953) derivatives. Studies have shown that diverse carbon, nitrogen, oxygen, and sulfur nucleophiles can effectively induce this ring-opening. researchgate.net

The reaction of this compound with nitrogen-based nucleophiles, particularly amines, has been a key area of investigation. Amines, acting as nucleophiles, readily attack the cyclopropane ring, initiating a cascade of events that leads to various products. researchgate.netthieme-connect.com

A crucial aspect of the reaction between this compound and amines is the formation of zwitterionic betaine (B1666868) intermediates. researchgate.net The nucleophilic attack of the amine on one of the methylene (B1212753) carbons of the cyclopropane ring leads to the cleavage of a carbon-carbon bond and the formation of a transient, charge-separated species. This intermediate, a betaine, is characterized by a positively charged ammonium (B1175870) group and a negatively charged dinitromethyl group. The formation of these zwitterionic compounds has been observed, particularly with weakly nucleophilic tertiary amines. researchgate.net

The adducts formed from the reaction of this compound with amines have been structurally characterized. researchgate.net These adducts are typically 3-amino-substituted-1,1-dinitropropanes. Spectroscopic methods are instrumental in confirming the structures of these products, revealing the connectivity and stereochemistry resulting from the ring-opening process. The characterization of these adducts provides direct evidence for the nucleophilic addition and subsequent ring cleavage.

ReactantNucleophileAdduct Structure
This compoundPrimary/Secondary Amine3-(Dialkylamino)-1,1-dinitropropane / 3-(Alkylamino)-1,1-dinitropropane
This compoundTertiary AmineZwitterionic Betaine Intermediate

The kinetics and regioselectivity of amine additions to activated cyclopropanes are influenced by the nature of the amine and the substituents on the cyclopropane ring. While specific kinetic data for this compound is not extensively detailed in the provided results, general principles of nucleophilic additions to donor-acceptor cyclopropanes suggest that the reaction rates are dependent on the nucleophilicity of the amine. thieme-connect.comnih.gov In cases of asymmetrically substituted cyclopropanes, the amine may attack different carbon atoms of the ring, leading to a mixture of regioisomers. For instance, reactions with certain donor-acceptor cyclopropanes have shown low chemoselectivity, with the amine attacking both C2 and C3 sites of the small ring. thieme-connect.com

Beyond nitrogen nucleophiles, this compound also reacts with a variety of carbon, oxygen, and sulfur-based nucleophiles. researchgate.net These reactions further demonstrate the versatility of this compound as a synthetic building block.

The nucleophilic ring-opening of this compound with carbon, oxygen, and sulfur nucleophiles provides a direct route to a series of 3-X-substituted-1,1-dinitropropanes. researchgate.netnih.gov This methodology allows for the introduction of diverse functional groups at the 3-position of the propane chain, starting from a common cyclopropane precursor.

Nucleophile TypeExample NucleophileProduct Type
CarbonCyanide ion3-Cyano-1,1-dinitropropane
OxygenAlkoxides3-Alkoxy-1,1-dinitropropane
SulfurThiolates3-Thioalkyl-1,1-dinitropropane
Structural Characterization of Amine Adducts

Reactivity with Carbon, Oxygen, and Sulfur Nucleophiles

Cycloaddition and Cascade Transformations

This compound engages in a variety of cycloaddition and cascade (or domino) reactions, which are powerful strategies for the construction of complex carbocyclic and heterocyclic frameworks. researchgate.netthieme-connect.comresearchgate.net These transformations often proceed through highly reactive intermediates, leading to a diverse array of products.

The reaction of this compound and its derivatives with diazoalkanes represents a key example of a [3+2] cycloaddition (32CA). rsc.orgevitachem.com This type of reaction, first described in the late 19th century, involves a 4π-electron component (the 1,3-dipole, in this case, the diazoalkane) reacting with a 2π-electron component (the dipolarophile). mdpi.comnih.gov In the context of 1,1-dinitroethylene, a related electron-deficient alkene, its reaction with 1-diazopropan-2-one (B6155555) initiates a domino process that starts with a 32CA reaction. rsc.orgevitachem.com This process leads to either pyrazoles or gem-dinitrocyclopropane derivatives. rsc.orgresearchgate.net

The interaction between the diazoalkane and the electron-deficient cyclopropane is a polar process. rsc.org Computational studies based on the Molecular Electron Density Theory (MEDT) have been employed to shed light on the complex mechanisms of these reactions. rsc.orgresearchgate.net

The initial step in the [3+2] cycloaddition of a diazoalkane with an electron-deficient alkene like 1,1-dinitroethylene is the formation of a 1-pyrazoline intermediate. rsc.orgevitachem.comresearchgate.net These pyrazoline intermediates are often unstable and can undergo further transformations. scispace.comthieme-connect.com

Two primary competitive reaction pathways for the 1-pyrazoline intermediate have been identified: rsc.orgresearchgate.net

Tautomerization to a Pyrazole (B372694): The 1-pyrazoline can tautomerize to a more stable 2-pyrazoline (B94618). rsc.orgresearchgate.net Subsequent proton abstraction and the spontaneous loss of a nitrite (B80452) anion can lead to the formation of an aromatic pyrazole ring. rsc.orgevitachem.comresearchgate.net

Formation of a Cyclopropane Derivative: Alternatively, the 1-pyrazoline can undergo thermal extrusion of a nitrogen molecule (N₂). rsc.orgresearchgate.net This step results in the formation of a highly reactive diradical intermediate, which then rapidly collapses to form the final gem-dinitrocyclopropane product. rsc.orgresearchgate.net

The transformation of pyrazolines can also be influenced by reaction conditions. For example, 3-alkoxy pyrazolines, synthesized from the annulation of nitrocyclopropanes, can be readily converted into the corresponding 3-alkoxy 1H-pyrazoles upon treatment with an acid like trifluoroacetic acid (TFA). acs.org

Table 1: Products from the Reaction of 1,1-Dinitroethylene with 1-Diazopropan-2-one

ReactantsIntermediateFinal Products
1,1-Dinitroethylene, 1-Diazopropan-2-one1-Pyrazoline3-acetyl-5-nitropyrazole, 2-acetyl-1,1-dinitrocyclopropane

Data derived from studies on the domino reaction between 1-diazopropan-2-one and 1,1-dinitroethylene. rsc.orgresearchgate.net

The reaction between 1,1-dinitroethylene and 1-diazopropan-2-one is a well-studied example of a domino reaction that begins with a [3+2] cycloaddition. rsc.org This single synthetic operation triggers a cascade of subsequent reactions, leading to the formation of structurally diverse products from a common intermediate. rsc.orgresearchgate.net Such cascade reactions are highly step-economical and offer an efficient route to complex molecules. researchgate.net

The mechanistic pathway of these domino reactions is dictated by the fate of the initially formed 1-pyrazoline intermediate. rsc.org As mentioned, this intermediate stands at a mechanistic branch point, leading to either pyrazoles through a tautomerization-elimination sequence or to gem-dinitrocyclopropanes via nitrogen extrusion and diradical collapse. rsc.orgresearchgate.net

Tautomerization is a critical process in many chemical reactions, involving the migration of a proton accompanied by a switch of a single bond and an adjacent double bond. libretexts.orgmasterorganicchemistry.com In the cascade reactions of 1,1-dinitro-substituted compounds, the tautomerization of the 1-pyrazoline intermediate to a 2-pyrazoline is a key step in the pathway leading to pyrazole formation. rsc.orgevitachem.comresearchgate.net This process is an isomerization that precedes the final elimination step. rsc.org

The equilibrium between tautomers, such as keto and enol forms, can be significantly influenced by the solvent. masterorganicchemistry.comresearchgate.net For instance, the stability of an enol tautomer can be enhanced by intramolecular hydrogen bonding, a factor that is less significant in more polar solvents. masterorganicchemistry.comresearchgate.net While not directly studying this compound, research on related systems shows that proton transfer can be assisted by solvent molecules, which can significantly lower the activation energy barriers for tautomerization. researchgate.netcsic.es The rate-determining step in base-catalyzed keto-enol tautomerism is often the deprotonation at the alpha-carbon. masterorganicchemistry.com

Diradicals, species containing two unpaired electrons, are often proposed as key intermediates in both thermal and photochemical reactions. nih.gov In the context of this compound chemistry, the formation of a diradical intermediate is a crucial step in one of the major domino reaction pathways. rsc.orgresearchgate.net

Following the initial [3+2] cycloaddition and formation of the 1-pyrazoline, the extrusion of molecular nitrogen (N₂) generates a highly reactive diradical intermediate. rsc.orgresearchgate.net This intermediate is short-lived and rapidly undergoes ring closure to afford the final gem-dinitrocyclopropane product. rsc.org The stability of the resulting diradical can be a driving force for the reaction pathway. nih.gov In reactions of electron-rich alkenes with isocyanates, a 1,4-diradical intermediate can be formed, existing in equilibrium between singlet and triplet states depending on the temperature. researchtrends.net While some reaction mechanisms once thought to involve diradicals have been re-evaluated as concerted processes, the diradical pathway remains a key explanation for the formation of cyclopropane products from pyrazoline precursors in these specific domino reactions. researchtrends.netresearchgate.net

Domino Reaction Sequences and Their Mechanistic Pathways

Tautomerization Processes within Reaction Cascades

Influence of Electronic and Steric Effects on Reaction Pathways

The course of chemical reactions involving this compound is significantly governed by the interplay of electronic and steric effects. nih.govfiveable.menih.gov These factors determine the reactivity of the molecule and the selectivity of its transformations by influencing the stability of intermediates and transition states. acs.orgmdpi.comustc.edu.cn

The presence of two electron-withdrawing nitro groups on the same carbon atom makes this compound an electron-deficient system, activating it for reactions with nucleophiles. thieme-connect.comthieme-connect.com For example, this compound reacts readily with primary, secondary, and tertiary amines under mild conditions, typically leading to ring-opened betaines. thieme-connect.com However, with the weakly basic aniline, a different product is formed, highlighting the role of the nucleophile's electronic properties. thieme-connect.com

Steric effects, which arise from the spatial arrangement of atoms, also play a crucial role. fiveable.me Bulky substituents on either the cyclopropane or the reacting partner can hinder certain reaction pathways, thereby favoring others. fiveable.memdpi.com For instance, in reactions of donor-acceptor cyclopropanes with amines, the introduction of a second alkyl substituent at the C2 position directs the amine to attack that site exclusively. thieme-connect.com The balance between electronic effects, which might favor a particular reaction pathway due to favorable orbital interactions, and steric hindrance, which might impede it, ultimately dictates the final product distribution. fiveable.memdpi.com This interplay is evident in cycloaddition reactions where steric crowding can influence the geometry of the transition state and, consequently, the reaction's activation energy. mdpi.com

Polarization Effects Induced by Geminal Nitro Groups

The two nitro groups attached to the same carbon atom in this compound are powerful electron-withdrawing groups. This geminal dinitro substitution results in a significant polarization of the cyclopropane ring, making the carbon atom bearing the nitro groups (C1) highly electrophilic. This electronic feature is a key driver of the compound's reactivity, particularly in reactions with nucleophiles.

The strong electron-withdrawing nature of the nitro groups activates the cyclopropane ring, making it susceptible to nucleophilic attack and subsequent ring-opening. scispace.comacs.org This activation is a hallmark of donor-acceptor cyclopropanes, where the acceptor groups (in this case, the nitro groups) polarize the molecule and facilitate reactions. researchgate.net The electrophilicity of the C1 position makes it the primary site for nucleophilic addition.

Studies on related nitrocyclopropanes have shown that the nitro group's ability to stabilize a negative charge is crucial in these reactions. researchgate.net In the case of this compound, the combined inductive and resonance effects of two nitro groups create a highly electron-deficient center, significantly enhancing its reactivity towards a wide range of nucleophiles, including those based on carbon, nitrogen, oxygen, and sulfur. acs.org

The polarization induced by the geminal nitro groups can be significant enough to facilitate reactions that might not occur with less activated cyclopropanes. For instance, the ring opening of this compound can proceed under relatively mild conditions when treated with suitable nucleophiles. acs.org

Steric Hindrance and its Impact on Regio- and Stereoselectivity

Steric hindrance, the spatial arrangement of atoms and groups within a molecule, plays a critical role in directing the outcome of chemical reactions involving this compound. fiveable.menumberanalytics.com It influences both the regioselectivity (where on a molecule a reaction occurs) and the stereoselectivity (the spatial orientation of the products). masterorganicchemistry.comchemistrysteps.com

In reactions of this compound, the bulky nature of the geminal nitro groups can hinder the approach of a nucleophile to the C1 carbon. However, due to the high electrophilicity of this position, attack at C1 is often still favored. The steric bulk primarily comes into play when considering the approach of the nucleophile and the subsequent steps of the reaction mechanism, which can influence the stereochemistry of the products.

Regioselectivity: The regioselectivity of a reaction is the preference for one direction of bond making or breaking over all other possible directions. masterorganicchemistry.comchemistrysteps.com In the context of this compound, steric hindrance can influence which of the cyclopropane ring bonds is cleaved during a ring-opening reaction. While the electronic effects strongly favor nucleophilic attack at C1, the subsequent cleavage of either the C1-C2 or C1-C3 bond can be influenced by the steric environment around the C2 and C3 carbons. If these carbons are substituted, the incoming nucleophile and the reaction conditions will dictate which bond is more readily broken, leading to different regioisomers.

Stereoselectivity: Stereoselectivity is the property of a chemical reaction that leads to the preferential formation of one stereoisomer over another. numberanalytics.comorganicchemistrytutor.comddugu.ac.in Steric hindrance is a major factor in controlling the stereochemical outcome of reactions. fiveable.menumberanalytics.com In the case of this compound, the approach of a reactant to the planar cyclopropane ring can be directed to one face over the other, depending on the steric bulk of the reactants and any existing stereocenters in the molecule. This can lead to the formation of a specific enantiomer or diastereomer in excess. numberanalytics.comddugu.ac.in For instance, in reactions where new stereocenters are formed, the steric interactions in the transition state will determine the preferred stereochemical pathway. numberanalytics.com

The interplay between electronic effects, which activate the molecule, and steric effects, which direct the approach of reactants, is fundamental to understanding the reactivity of this compound and harnessing it for the synthesis of complex molecules. numberanalytics.comebsco.com

Advanced Computational and Theoretical Studies

Quantum Chemical Methodologies in Reaction Mechanism Analysis

Quantum chemical methods are instrumental in understanding the intricate details of reaction mechanisms at the molecular level. For the study of reactions involving compounds like 1,1-dinitrocyclopropane, these methodologies offer a window into the electronic and geometric changes that occur during a chemical transformation.

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and reactivity of molecules. nih.govuni-muenchen.de It is particularly useful for studying complex organic reactions, including those that form cyclopropane (B1198618) rings. rsc.orgrsc.org

A crucial aspect of understanding a chemical reaction is the characterization of its transition state (TS), which represents the highest energy point along the reaction coordinate. nih.gov DFT calculations are widely used to predict and optimize the geometries of these transient structures. github.ioarxiv.org For instance, in the context of forming a gem-dinitrocyclopropane, which shares the functional group of this compound, DFT has been used to study the thermal extrusion of nitrogen from a 1-pyrazoline intermediate. This process proceeds through a highly reactive diradical intermediate that rapidly forms the final cyclopropane product. rsc.org The optimization of the transition state geometry in such a reaction is a critical step to understanding the reaction pathway. github.ioresearchgate.net

Various DFT functionals, such as B3LYP, are employed for these calculations, often in conjunction with a basis set like 6-31G(d,p). rsc.org The process of finding a transition structure often involves methods like the Synchronous Transit-Guided Quasi-Newton (QST2) method, where optimized reactant and product geometries are used to locate the transition state. github.ioresearchgate.net Once a potential transition structure is found, it is essential to confirm that it connects the reactants and products through an Intrinsic Reaction Coordinate (IRC) calculation. github.io

Table 1: Key Aspects of Transition State Geometry Prediction

Feature Description
Methodology Density Functional Theory (DFT) is a primary tool.
Functionals B3LYP is a commonly used functional. rsc.org
Basis Set 6-31G(d,p) is often employed. rsc.org
Search Algorithm Synchronous Transit-Guided Quasi-Newton (QST2) is a utilized method. github.ioresearchgate.net
Verification Intrinsic Reaction Coordinate (IRC) calculations confirm the connection between reactants and products via the transition state. github.io

DFT calculations are also paramount for determining the energetics of a reaction, including activation energies and reaction enthalpies. rsc.org These energetic parameters provide quantitative insights into the feasibility and rate of a chemical process. For the formation of gem-dinitrocyclopropane from 1-pyrazoline, DFT calculations at the B3LYP/6-31G(d,p) level revealed the energetic landscape of the reaction, including the stability of intermediates and the energy barrier of the transition state. rsc.org The activation energy, derived from the energy difference between the reactants and the transition state, is a key parameter for understanding the reaction kinetics. mdpi.com

The concepts of electronic chemical potential and charge transfer are fundamental in explaining the reactivity and interaction between molecules. The electronic chemical potential, often approximated as the negative of the Mulliken electronegativity, indicates the tendency of an electron to escape from the equilibrium system. nih.govresearchgate.net In a reaction, charge transfer occurs from a species with a higher chemical potential (more nucleophilic) to one with a lower chemical potential (more electrophilic). nih.gov

In the context of reactions forming substituted cyclopropanes, the analysis of conceptual DFT reactivity indices, which include electronic chemical potential, helps to understand the polar nature of the reaction. rsc.org For example, the reaction between 1-diazopropan-2-one (B6155555) and the highly electrophilic 1,1-dinitroethylene to form a precursor to a gem-dinitrocyclopropane is driven by the significant difference in their electronic chemical potentials, leading to a polar [3+2] cycloaddition reaction. rsc.org The global electron density transfer (GEDT) at the transition state can quantify the polarity of the reaction. encyclopedia.pub

Table 2: Conceptual DFT Reactivity Indices

Index Description Relevance
Electronic Chemical Potential (μ) The tendency of an electron to escape from a system. nih.govresearchgate.net Determines the direction of charge transfer. nih.gov
Chemical Hardness (η) Resistance to change in electron distribution. Measures the stability of the electronic system.
Electrophilicity (ω) The ability of a species to accept electrons. Quantifies the electrophilic character of a reagent. encyclopedia.pub
Nucleophilicity (N) The ability of a species to donate electrons. Quantifies the nucleophilic character of a reagent.
Global Electron Density Transfer (GEDT) The net charge transferred between reacting species at the transition state. encyclopedia.pub Measures the polarity of a reaction. encyclopedia.pub

Calculation of Reaction Energetics and Kinetic Parameters

Molecular Electron Density Theory (MEDT) for Understanding Reactivity

Molecular Electron Density Theory (MEDT) offers a modern perspective on chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. nih.govencyclopedia.pub This theory utilizes the analysis of the electron density and its changes along a reaction path to rationalize experimental outcomes. nih.govmdpi.com

A key component of MEDT is the Bonding Evolution Theory (BET), which provides a detailed description of the sequence of bond formation and breaking during a chemical reaction. rsc.orgresearchgate.net BET analyzes the topological changes of the Electron Localization Function (ELF), a function that reveals the regions of high probability of finding electron pairs. researchgate.netnih.gov By following the changes in the ELF basins along the reaction coordinate, BET can elucidate the molecular mechanism of a reaction in a non-ambiguous way. rsc.org

For the formation of a gem-dinitrocyclopropane derivative, a BET study of the [3+2] cycloaddition reaction between 1-diazopropan-2-one and 1,1-dinitroethylene allowed for a detailed explanation of the molecular mechanism. rsc.org It helps to understand how the new chemical bonds are formed in a stepwise or concerted manner. rsc.orgresearchgate.net The analysis can reveal, for instance, that the formation of one bond precedes the other in a non-concerted process. rsc.orgresearchgate.net

Exploration of Theoretical Discrepancies with Experimental Observations

One significant area of divergence has been in the prediction of solid-state crystal structures. Early computational studies using conventional Density Functional Theory (DFT) resulted in substantial deviations in the predicted lattice parameters for a range of energetic molecular crystals. osti.gov These errors, sometimes as high as 9.6%, pointed to a limitation in the theoretical models' ability to accurately account for all intermolecular forces. osti.gov A subsequent study demonstrated that for dinitrocyclopropane (DNCP) and other similar compounds, augmenting the DFT method with a semiempirical correction for van der Waals (dispersion) interactions (a method known as DFT-D) dramatically improved results. acs.org This correction reduced the error in predicted lattice parameters for DNCP to less than 2% compared to experimental data, highlighting that the initial discrepancy was due to the theoretical model's incomplete description of non-covalent interactions. acs.org

Another critical discrepancy involves thermochemical data. The enthalpy of formation is a key parameter for energetic materials, but its experimental determination can be challenging and prone to uncertainty. Computational analyses using high-level composite methods and isodesmic reactions have suggested that the accepted experimental enthalpy of formation for this compound may be unreliable. scribd.com In this case, theoretical calculations provide a systematic and internally consistent approach that can challenge and guide experimental measurements. scribd.com

ParameterTheoretical ModelObservationResolution/Implication
Crystallographic Lattice ParametersConventional Density Functional Theory (DFT)Significant deviation (error > 9%) from experimental data. osti.govThe model inadequately handled van der Waals forces. Including a dispersion correction (DFT-D) reduced the error to <2%. acs.org
Enthalpy of Formation (ΔfH°)Experimental MeasurementComputational analysis using isodesmic reactions suggests the experimental value may be unreliable. scribd.comTheoretical calculations can provide a more reliable benchmark, prompting re-evaluation of experimental data. scribd.com

Theoretical Investigations of Ring Strain Contributions to Reactivity

The cyclopropane ring is inherently unstable due to significant ring strain, which includes both angle strain from the compressed 60° C-C-C bond angles and torsional strain from the eclipsing of hydrogen atoms. libretexts.org This strain makes the C-C bonds weak and prone to cleavage, rendering the molecule highly reactive. libretexts.org In this compound, this inherent reactivity is amplified by the powerful electron-withdrawing nature of the two nitro groups, which classifies it as a donor-acceptor (D-A) cyclopropane. researchgate.net

Computational Assessment of Strain Energy

Ring Strain Energy (RSE) quantifies the excess energy stored in a cyclic molecule compared to a hypothetical, strain-free acyclic counterpart. masterorganicchemistry.com It is a critical factor in determining a molecule's stability and reactivity. While experimental methods like measuring the heat of combustion can be used to estimate RSE, computational chemistry offers a direct and precise route for its calculation. libretexts.orgmasterorganicchemistry.com

The most common and reliable computational approach involves the use of theoretical reactions known as homodesmotic reactions. stackexchange.comum.es In a homodesmotic reaction, the number of carbon atoms in each state of hybridization and the number of each type of carbon-hydrogen bond are conserved on both the reactant and product sides. stackexchange.com This careful balancing ensures that the calculated reaction energy isolates the strain of the cyclic system from other bonding energies. For the parent cyclopropane molecule, the strain energy is conventionally estimated to be around 27.6 to 27.8 kcal/mol. masterorganicchemistry.comresearchgate.net However, it is important to note that the precise value can differ depending on the theoretical method and the specific reference compounds chosen, leading to some debate over various estimates. researchgate.net

MethodDescriptionApplication to this compound
Heat of Combustion AnalysisExperimental method comparing the energy released upon burning the cycloalkane to that of a strain-free reference (e.g., a long-chain alkane on a per-CH₂ basis). masterorganicchemistry.comProvides an experimental benchmark for the total strain energy of the substituted ring.
Homodesmotic ReactionsA computational method where a balanced theoretical reaction is designed to cancel out all energy components except for the ring strain. stackexchange.comum.esAllows for a precise theoretical calculation of the strain energy attributable to the dinitro-substituted cyclopropane ring.

Correlation of Strain with Enhanced Electrophilicity

The high ring strain of this compound directly contributes to its enhanced electrophilicity and characteristic reactivity. Theoretical studies establish a clear link between the strained ring structure and its susceptibility to nucleophilic attack. The combination of high strain and the two strongly electron-withdrawing nitro groups creates a highly electron-deficient (electrophilic) carbon center at the C1 position. researchgate.netthieme-connect.com

Computational models can map the molecule's electrostatic potential, clearly identifying the electrophilic character of the ring carbons. Furthermore, the increased s-character of the carbon orbitals in the strained ring leads to greater electronegativity compared to normal sp³ carbons, further enhancing this effect. masterorganicchemistry.com This theoretical understanding is strongly supported by experimental evidence. This compound is known to undergo facile ring-opening reactions in the presence of various nucleophiles, such as amines. thieme-connect.comsorbonne-universite.fr These reactions proceed via the attack of the nucleophile on the electrophilic carbon atom of the cyclopropane ring, leading to the cleavage of a C-C bond and the alleviation of ring strain. thieme-connect.comsorbonne-universite.fr The reaction of this compound with amines to form acyclic products serves as a classic example of its strain-driven electrophilic reactivity. thieme-connect.com

Applications in Organic Synthesis and Energetic Materials Research

1,1-Dinitrocyclopropane as a Versatile Synthetic Synthon

This compound serves as a valuable and versatile synthetic synthon in organic chemistry. nih.govwikipedia.orgnih.gov A synthon is a conceptual unit within a molecule that aids in planning a synthesis, representing a potential starting material. wikipedia.org The strained three-membered ring and the presence of two electron-withdrawing nitro groups make this compound a reactive and useful building block for constructing more complex molecules. nih.govresearchgate.net Its utility stems from the ability of the nitro group, a versatile functional group, to be transformed into various other functionalities or to facilitate ring-opening and ring-expansion reactions, leading to a diverse array of compounds. nih.gov

The strained ring of this compound is susceptible to nucleophilic attack, leading to ring-opening reactions that generate highly functionalized propane (B168953) derivatives. This reactivity is a cornerstone of its application in organic synthesis. The reaction of this compound with various amines, including primary, secondary, and tertiary amines, typically occurs under mild conditions. thieme-connect.com These reactions result in the formation of betaines or, in the case of weakly basic amines like aniline, a 1,3-disubstituted propane derivative. thieme-connect.com

The nucleophilic ring-opening of donor-acceptor cyclopropanes, such as this compound, provides an efficient route to 1,3-difunctionalized compounds. thieme-connect.com This strategy is valuable for creating acyclic molecules with specific functionalities at defined positions. For instance, reactions with secondary amines can lead to the formation of β-aminoethylmalonates through the cleavage of the three-membered ring. thieme-connect.com

The versatility of the nitro group further enhances the utility of the resulting propane derivatives. The nitro groups can be subsequently transformed into other functional groups, making these derivatives valuable intermediates for more complex syntheses. nih.gov

Table 1: Examples of Ring-Opening Reactions of this compound with Amines

Amine TypeReactantProduct TypeReference
Primary, Secondary, TertiaryThis compoundBetaine (B1666868) thieme-connect.com
Weakly Basic (e.g., Aniline)This compound1,3-Disubstituted Propane thieme-connect.com
SecondaryCyclopropane-1,1-dicarboxylic acid derivativesβ-aminoethylmalonates thieme-connect.com

This table illustrates the types of products formed from the reaction of this compound and its derivatives with different classes of amines, showcasing its role as a precursor to functionalized propanes.

This compound and its derivatives are valuable building blocks for the synthesis of heterocyclic compounds, which are cyclic compounds containing atoms of at least two different elements in their rings. A notable application is in the synthesis of pyrazolines, a class of five-membered nitrogen-containing heterocycles. acs.org

A novel annulation reaction has been reported where trans-2-substituted-3-nitrocyclopropane-1,1-carboxylates react with in situ generated Huisgen zwitterions. acs.org This reaction proceeds in good yields and with high diastereoselectivity to produce 3-alkoxy pyrazolines. acs.org This method highlights the diverse reactivity of nitrocyclopropanes as donor-acceptor cyclopropanes. acs.org Furthermore, the synthesized 3-alkoxy pyrazolines can be readily converted into the corresponding 3-alkoxy 1H-pyrazoles, another important class of heterocyclic compounds. acs.org

The synthesis of heterocyclic compounds is of significant interest due to their widespread presence in pharmacologically active natural and synthetic compounds. The ability to use this compound derivatives as starting materials for constructing such scaffolds underscores their importance in medicinal chemistry and drug discovery. acs.org

The unique reactivity of this compound and related nitrocyclopropanes makes them valuable in the synthesis of complex molecular architectures and analogues of natural products. researchgate.netrsc.orgengineering.org.cn Natural products often possess intricate structures with high biological activity, and their synthesis is a significant challenge in organic chemistry. nih.govnih.gov

Nitrocyclopropanes can serve as key building blocks in the construction of these complex molecules. researchgate.netresearchgate.net For example, the nitrocyclopropane (B1651597) moiety is a key structural feature of hormaomycin, a peptide lactone with important biological activities. researchgate.net The synthesis of such natural products or their analogues often relies on the strategic incorporation of highly functionalized and reactive fragments like nitrocyclopropanes. researchgate.netrsc.org

Strategies for building molecular complexity often involve the use of versatile synthons that can undergo a variety of transformations. chemrxiv.orgrsc.org The ability of nitrocyclopropanes to participate in ring-opening, ring-expansion, and cycloaddition reactions allows for the generation of diverse and complex scaffolds from a relatively simple starting material. nih.govthieme-connect.comacs.org The development of synthetic routes to natural product analogues is crucial for exploring structure-activity relationships and discovering new therapeutic agents. rsc.org

Research Interest in High-Energy Density Materials

This compound has garnered significant research interest as a potential high-energy density material (HEDM). nih.govniu.edu HEDMs are compounds that release large amounts of energy upon decomposition and are crucial components in explosives and propellants. nih.gov The inclusion of a strained ring system, like the cyclopropane (B1198618) ring, is a known strategy for increasing the energy content of a molecule. researchgate.net

Research has shown that dinitrocyclopropane derivatives can be powerful explosives. dtic.mil For instance, trans-1,2-dinitrocyclopropane, when mixed with nitromethane (B149229), has demonstrated significant explosive power. dtic.mil While this compound itself has been a subject of interest, systematic studies on its energetic properties and performance in formulations are ongoing. The high nitrogen content and the inherent energy of the strained ring make it a promising candidate for further investigation. researchgate.netnih.gov

The development of new energetic materials aims to achieve a balance between high performance and low sensitivity to accidental detonation. researchgate.net Strained-ring nitro compounds like this compound are at the forefront of this research, as they offer the potential for enhanced performance due to the additional energy released upon ring-opening. researchgate.net

The development of new energetic materials is a costly and hazardous process. rsc.org Therefore, theoretical and computational methods play a crucial role in predicting the performance and stability of potential candidates before their synthesis. researchgate.netdtic.milrsc.org These methods allow for the screening of a large number of molecules to identify the most promising ones for further experimental investigation. dtic.mil

Several theoretical frameworks are employed to predict key properties of energetic materials:

Quantum Mechanical Calculations: These methods, including Density Functional Theory (DFT), are used to calculate fundamental properties like the heat of formation and molecular geometry. researchgate.net The heat of formation is a critical parameter as a high positive value is often desirable for energetic compounds. rsc.org

Empirical and Semi-Empirical Methods: These methods use established relationships between molecular structure and properties to estimate performance characteristics. at.ua For example, the Kamlet-Jacobs equations are used to predict detonation velocity and pressure based on the elemental composition, density, and heat of formation. researchgate.net

Machine Learning and QSPR: Quantitative Structure-Property Relationship (QSPR) models and machine learning algorithms are increasingly used to predict properties like density, decomposition temperature, and impact sensitivity based on molecular descriptors. researchgate.netrsc.org These approaches can rapidly screen large databases of potential energetic molecules. rsc.org

Table 2: Key Parameters in Theoretical Performance Prediction of Energetic Materials

ParameterSignificancePrediction Method(s)Reference(s)
Crystal DensityDirectly impacts detonation velocity and pressure.Quantum mechanics, QSPR, Machine Learning nih.govrsc.org
Heat of Formation (HOF)A high positive value contributes to higher energy release.Quantum mechanics (DFT), Isodesmic reactions researchgate.netrsc.org
Detonation Velocity (D)A measure of the speed of the detonation wave.Kamlet-Jacobs equations, Thermochemical codes nih.govresearchgate.net
Detonation Pressure (P)A measure of the pressure at the detonation front.Kamlet-Jacobs equations, Thermochemical codes nih.govresearchgate.net
Impact SensitivityIndicates the stability of the material to mechanical shock.QSPR, Machine Learning, Models based on bond dissociation energies researchgate.netvu.lt

This table outlines the crucial parameters used in the theoretical evaluation of energetic materials, the reasons for their importance, and the computational methods employed for their prediction.

These theoretical tools are essential for guiding the rational design of new high-energy density materials, helping to prioritize synthetic efforts on compounds that are most likely to exhibit the desired combination of high performance and acceptable stability. researchgate.netdtic.mil

Building Block for Heterocyclic Compound Synthesis (e.g., Pyrazolines)

3 Studies on Decomposition Pathways relevant to Energetic Properties (General)

While this compound is recognized as a high-energy material, detailed experimental or computational studies specifically elucidating its thermal decomposition pathways are not extensively available in publicly accessible literature. The energetic nature of nitrocyclopropanes, in general, is attributed to the combination of two key factors: the significant ring strain of the three-membered cyclopropane ring and the presence of energy-rich nitro groups. arkat-usa.orgumich.edu

The performance of such strained-ring nitro compounds is expected to be enhanced due to the additional energy released upon the opening of the ring system during decomposition. arkat-usa.orgumich.edu This inherent instability, combined with the oxidizing potential of the nitro groups, is the primary basis for its classification and interest within energetic materials research. However, specific data on the decomposition mechanism, such as initiation steps, intermediate products, and final decomposition products for this compound, remains a subject for more detailed investigation. Research into related compounds, like 1,2-dinitrocyclopropanes, has been conducted, but these findings are not directly transferable due to the different substitution pattern (vicinal vs. geminal). researchgate.net

Due to the lack of specific data in the reviewed sources, a data table on decomposition pathways cannot be provided.

Advanced Spectroscopic Analysis Methods in 1,1 Dinitrocyclopropane Research

Vibrational Spectroscopy (FT-IR and Raman Spectroscopy)

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides a detailed fingerprint of a molecule's vibrational modes. thermofisher.comedinst.com These methods are indispensable for identifying functional groups and gaining insight into molecular structure. su.sespectroscopyonline.com The combination of both FT-IR and Raman spectroscopy offers a more complete vibrational analysis, as some molecular vibrations may be strong in one technique and weak or absent in the other. thermofisher.comspectroscopyonline.com

In Situ Monitoring of Reaction Progress and Intermediate Detection

In situ monitoring of chemical reactions provides real-time information about the formation of products and the presence of transient intermediates. nih.govnih.gov Spectroscopic techniques like FT-IR are particularly valuable for tracking the progress of reactions involving 1,1-dinitrocyclopropane. For instance, in the synthesis of related nitrocyclopropane (B1651597) derivatives, in situ FT-IR has been used to monitor the reaction and characterize the dynamics of the process. researchgate.net This approach allows for the optimization of reaction conditions and provides insights into the reaction mechanism by detecting short-lived species that might otherwise go unnoticed. The ability to observe the appearance of characteristic vibrational bands of this compound and the disappearance of reactant signals confirms the progression of the synthesis.

Applications in Structural Elucidation and Vibrational Assignment (General)

Both FT-IR and Raman spectroscopy are powerful tools for the structural elucidation of this compound. The vibrational spectra are characterized by specific frequencies corresponding to the stretching and bending of its various bonds. su.seuni-siegen.de The assignment of these vibrational modes is a critical step in confirming the molecular structure. nist.govumich.edu

Key vibrational frequencies for nitro compounds are typically found in specific regions of the infrared spectrum. For this compound, the characteristic symmetric and asymmetric stretching vibrations of the C-NO2 groups are prominent features. The exact positions of these bands provide information about the electronic environment of the nitro groups. The cyclopropane (B1198618) ring itself also exhibits characteristic vibrations, including ring breathing and C-H stretching modes.

Table 1: General Vibrational Assignment Regions for Nitroalkanes

Vibrational Mode Typical Frequency Range (cm⁻¹) Intensity
Asymmetric NO₂ Stretch1600-1500Strong
Symmetric NO₂ Stretch1400-1300Strong
C-N Stretch--
CH₂ Scissoring~1455Medium
CH₂ Wagging/Twisting--
Ring Strain Vibrations--
Data compiled from general spectroscopic tables and knowledge of nitroalkane vibrations. umn.edu

The analysis of the complete vibrational spectrum, often aided by computational calculations, allows for a comprehensive assignment of all fundamental vibrational modes, solidifying the structural identification of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. emerypharma.com It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C.

Proton and Carbon NMR for Product Identification

¹H and ¹³C NMR spectroscopy are routinely used to confirm the synthesis and purity of this compound. researchgate.netdtic.mil The ¹H NMR spectrum provides information on the number of different types of protons and their connectivity, while the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms. bhu.ac.inorgchemboulder.com

In the case of this compound, the ¹H NMR spectrum is expected to show signals corresponding to the methylene (B1212753) (CH₂) protons of the cyclopropane ring. The chemical shift and multiplicity of these signals are indicative of their chemical environment. Similarly, the ¹³C NMR spectrum will display a signal for the quaternary carbon atom bonded to the two nitro groups and another for the two equivalent methylene carbons. The chemical shifts in ¹³C NMR are particularly sensitive to the electronic effects of substituents, with the carbon attached to the electron-withdrawing nitro groups appearing at a characteristic downfield shift. ucl.ac.uk

Table 2: Predicted NMR Data for this compound

Nucleus Predicted Chemical Shift (ppm) Multiplicity Notes
¹HVariesTriplet or more complex patternChemical shift influenced by the nitro groups and ring strain.
¹³C (C(NO₂)₂)DownfieldSingletShift is significantly affected by the two nitro groups.
¹³C (CH₂)UpfieldSinglet (in decoupled spectrum)The two methylene carbons are equivalent.
Predicted data based on general principles of NMR spectroscopy and known shifts for similar structures. chemicalbook.comresearchgate.net

Advanced Isotopic Labeling Studies (e.g., ¹⁵N NMR) for Mechanistic Insights

To gain deeper insights into reaction mechanisms and molecular structure, advanced NMR techniques involving isotopic labeling are employed. sigmaaldrich.comsymeres.com For nitrogen-containing compounds like this compound, ¹⁵N NMR spectroscopy can be particularly informative. nih.gov Natural abundance ¹⁵N is very low, so labeling the compound with ¹⁵N is often necessary to obtain a signal in a reasonable time. nih.gov

¹⁵N NMR chemical shifts are highly sensitive to the electronic environment of the nitrogen atom. By studying the ¹⁵N NMR spectrum of ¹⁵N-labeled this compound, researchers can directly probe the nature of the carbon-nitrogen bonds and the electronic effects of the cyclopropyl (B3062369) ring. This data is invaluable for understanding the bonding and reactivity of the nitro groups. Furthermore, isotopic labeling can be used in kinetic studies to trace the fate of specific atoms during a reaction, providing unambiguous evidence for proposed reaction pathways. symeres.com

Mass Spectrometry for Molecular Characterization

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound. thermofisher.com It is a crucial tool for the characterization of newly synthesized molecules like this compound. dtic.mil

In a typical mass spectrometry experiment, the molecule is ionized, and the resulting molecular ion and any fragment ions are detected. The mass of the molecular ion provides direct confirmation of the molecular formula of this compound (C₃H₄N₂O₄). High-resolution mass spectrometry (HRMS) can determine the mass with very high accuracy, allowing for the unambiguous determination of the elemental composition. broadinstitute.org

The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. The way in which the this compound molecule breaks apart upon ionization can reveal details about its connectivity and the relative strengths of its chemical bonds. For example, the loss of a nitro group (NO₂) is a common fragmentation pathway for nitro compounds.

Table 3: Expected Mass Spectrometry Data for this compound

Ion Formula Expected m/z (Monoisotopic)
Molecular Ion [M]⁺C₃H₄N₂O₄132.0171
Fragment [M-NO₂]⁺C₃H₄NO₂86.0242
Expected m/z values calculated based on isotopic masses. sisweb.com

Future Research Directions and Open Questions

Development of Novel and Stereoselective Synthetic Pathways

While the synthesis of 1,1-dinitrocyclopropane has been achieved, there remains a need for more efficient, scalable, and stereoselective methods. thieme-connect.dethieme-connect.com Current methods can be limited by factors such as the use of hazardous reagents like diazomethane (B1218177) or the formation of byproducts. thieme-connect.dethieme-connect.com Future research should focus on developing catalytic and asymmetric cyclopropanation reactions to access enantioenriched dinitrocyclopropanes. researchgate.netresearchgate.net

Key research objectives in this area include:

Catalytic Approaches: The development of transition-metal-catalyzed or organocatalyzed cyclopropanation reactions using safer carbene precursors would represent a significant advancement. researchgate.netthieme-connect.dechemrxiv.org

Stereoselective Synthesis: Exploring chiral catalysts or auxiliaries to control the stereochemistry of the cyclopropane (B1198618) ring is crucial for accessing optically active dinitrocyclopropane derivatives, which may exhibit unique properties and applications. scilit.comresearchgate.net

Substrate Scope Expansion: Investigating a broader range of substituted olefins and dinitromethane (B14754101) precursors will lead to a greater diversity of functionalized 1,1-dinitrocyclopropanes. thieme-connect.dethieme-connect.de

A summary of potential synthetic strategies is presented in the table below.

Table 1: Potential Future Synthetic Strategies for 1,1-Dinitrocyclopropanes

Synthetic StrategyPotential AdvantagesKey Challenges
Catalytic Diazomethane-Free CyclopropanationIncreased safety, potential for scalabilityCatalyst development, control of side reactions
Asymmetric OrganocatalysisAccess to enantioenriched products, metal-free conditionsCatalyst loading, substrate scope
Transition-Metal Catalyzed [2+1] CycloadditionsHigh efficiency and selectivityCatalyst cost and toxicity, ligand design

Exploration of Undiscovered Reactivity Modes and Cascade Reactions

The high degree of ring strain and the presence of two electron-withdrawing nitro groups endow this compound with unique reactivity that is yet to be fully harnessed. acs.orgresearchgate.net While some ring-opening reactions with nucleophiles have been reported, a vast landscape of undiscovered reactivity awaits exploration. scilit.comacs.orgthieme-connect.com

Future investigations should target:

Novel Ring-Opening Reactions: Probing the reactivity of this compound with a wider array of nucleophiles, electrophiles, and radical species could unveil novel transformations. acs.orgacs.org

Cascade Reactions: Designing and implementing cascade reactions initiated by the ring-opening of this compound could provide rapid access to complex molecular architectures. nih.govorganic-chemistry.orgresearchgate.net These one-pot transformations are highly desirable for their atom and step economy. researchgate.net

Pericyclic Reactions: Investigating the participation of this compound in pericyclic reactions, such as cycloadditions and electrocyclic ring-openings, could lead to the synthesis of novel cyclic and heterocyclic systems.

Design and Synthesis of New Functionalized Materials

Areas of focus for future research include:

High-Energy-Density Materials (HEDMs): Incorporating the this compound unit into larger molecular frameworks could lead to the development of new HEDMs with enhanced performance and stability. sciencemadness.org

Propellants and Explosives: The controlled decomposition of this compound-containing compounds could be harnessed for applications in propellants and explosives.

Functional Polymers: Polymerization of monomers containing the this compound unit could yield polymers with unique thermal, optical, or electronic properties.

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful tool to guide and accelerate experimental research in this compound chemistry. imb.ammdpi.comresearchgate.net Theoretical calculations can provide valuable insights into reaction mechanisms, predict the properties of unknown compounds, and aid in the rational design of new experiments. acs.orgrsc.orgevitachem.com

Future computational studies should aim to:

Elucidate Reaction Mechanisms: Employing high-level quantum mechanical calculations to map out the potential energy surfaces of reactions involving this compound can provide a detailed understanding of the reaction pathways and transition states. mdpi.comnih.gov

Predict Spectroscopic and Physicochemical Properties: Theoretical calculations can be used to predict properties such as vibrational frequencies, NMR chemical shifts, and thermochemical data, which can aid in the characterization and understanding of new dinitrocyclopropane derivatives. researchgate.netscribd.com

In Silico Design of Novel Compounds: Computational screening of virtual libraries of this compound derivatives can help identify promising candidates for specific applications, such as HEDMs or functional materials, prior to their synthesis. frontiersin.org

Integration of Multi-Modal Analytical Techniques for Comprehensive Mechanistic Studies

A comprehensive understanding of the complex reaction mechanisms often at play in this compound chemistry requires the application of a suite of advanced analytical techniques. nih.gov Combining data from multiple analytical modalities can provide a more complete picture of the species involved and the transformations they undergo. arxiv.orgfrontlinegenomics.com

Future mechanistic investigations would benefit from:

In Situ Spectroscopy: Utilizing techniques such as in situ NMR, IR, and Raman spectroscopy to monitor reactions in real-time can provide direct evidence for the formation of transient intermediates.

Advanced Mass Spectrometry: Employing techniques like tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) can aid in the identification of complex reaction products and intermediates.

Crystallographic Analysis: X-ray crystallography provides definitive structural information for stable compounds, which is crucial for understanding stereochemical outcomes and solid-state properties.

By pursuing these future research directions, the scientific community can continue to expand the fundamental knowledge and practical applications of this compound chemistry, paving the way for new discoveries and innovations.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,1-dinitrocyclopropane, and what experimental parameters are critical for optimizing yield and purity?

  • Methodological Answer : The synthesis of this compound often involves cyclopropanation reactions under controlled conditions. For example, ring-opening reactions with amines (e.g., Scheme 13 in ) require precise stoichiometry and temperature control to avoid side reactions. Optimization parameters include solvent polarity (e.g., aprotic solvents for nucleophilic attacks), reaction time (shorter durations to prevent decomposition), and purification via column chromatography or recrystallization. Yield improvements (50–88%) are achieved by selecting nucleophiles with appropriate steric and electronic profiles, as demonstrated in reactions with aliphatic amines .

Q. What spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁵N) is critical for structural elucidation, particularly for detecting nitro group environments and cyclopropane ring strain. Mass spectrometry (EI or ESI) confirms molecular weight and fragmentation patterns. Differential Scanning Calorimetry (DSC) and thermogravimetric analysis (TGA) assess thermal stability, while X-ray crystallography resolves stereochemical ambiguities. For purity validation, High-Performance Liquid Chromatography (HPLC) with UV detection is recommended. New compounds must include elemental analysis (C, H, N) and full spectral data, as per journal guidelines .

Advanced Research Questions

Q. How do electronic and steric factors influence the regiospecificity of nucleophilic ring-opening reactions in this compound derivatives?

  • Methodological Answer : Regiospecificity in ring-opening reactions is governed by the interplay of steric hindrance and electronic effects. For instance, bulky nucleophiles preferentially attack less hindered positions, while electron-withdrawing nitro groups direct nucleophiles to specific carbons. Computational methods like B3LYP/6-31G(d) calculations predict transition-state geometries and regioselectivity trends. Experimental validation involves kinetic studies (e.g., monitoring reaction progress via IR spectroscopy) and isotopic labeling to track bond cleavage .

Q. What methodological approaches are recommended to resolve contradictions between computational predictions and experimental observations in the reaction mechanisms of strained nitro compounds?

  • Methodological Answer : Discrepancies between theory and experiment, such as mismatched kinetic isotope effects (KIEs), require multi-faceted validation. For example, gas-phase tandem mass spectrometry can isolate reaction pathways, while solvent-effect studies (e.g., comparing DMSO vs. THF) clarify environmental influences. Re-evaluating computational models (e.g., switching from MP2 to CCSD(T) for better accuracy) and conducting high-level energy scans for transition states help reconcile data. Collaborative peer review of raw datasets and replication studies are essential .

Q. What strategies can be employed to isolate and characterize zwitterionic intermediates formed during amine-mediated ring-opening reactions of this compound?

  • Methodological Answer : Zwitterionic intermediates are highly reactive and require low-temperature stabilization (-78°C in THF or Et₂O). Cryogenic NMR (e.g., ¹H at 200 K) captures transient species, while rapid-injection FTIR monitors intermediate formation. Trapping agents like trifluoroacetic anhydride stabilize zwitterions for X-ray analysis. Mass spectrometry with soft ionization (e.g., ESI) minimizes fragmentation. Kinetic control via flow chemistry techniques can also enhance isolation yields .

Data Analysis and Experimental Design

Q. How can researchers design experiments to distinguish between competing reaction mechanisms (e.g., SN2 vs. E2) in nitrocyclopropane systems?

  • Methodological Answer : Mechanistic differentiation relies on kinetic and isotopic studies. Measuring secondary deuterium KIEs (e.g., kH/kD > 1.0 supports SN2; < 1.0 indicates E2) and stereochemical outcomes (retention vs. inversion of configuration) via chiral HPLC or polarimetry is critical. Solvent polarity screens (e.g., comparing DMSO vs. hexane) and substituent effects (e.g., electron-donating vs. withdrawing groups) further clarify pathways. Computational modeling of potential energy surfaces identifies transition-state geometries .

Q. What protocols ensure reproducibility when reporting thermodynamic properties (e.g., ΔfH°gas) of this compound?

  • Methodological Answer : Reproducible thermochemical data require calibrated equipment (e.g., bomb calorimeters) and standardized reference compounds (e.g., benzoic acid for calibration). Gas-phase measurements should account for pressure effects using the Clausius-Clapeyron equation. Collaborative cross-validation with multiple labs (e.g., NIST protocols) and adherence to IUPAC guidelines for data reporting (e.g., uncertainty margins ±1.2 kJ/mol) minimize errors .

Contradiction Resolution

Q. How should researchers address inconsistencies in reported reaction yields or product distributions across studies?

  • Methodological Answer : Systematic meta-analysis of reaction conditions (e.g., solvent purity, catalyst batch) identifies variables causing discrepancies. Replicating key experiments under strictly controlled conditions (e.g., inert atmosphere, anhydrous solvents) and publishing raw data (e.g., via supplementary materials) enhances transparency. Advanced statistical tools (e.g., ANOVA for yield variability) and sensitivity analyses quantify the impact of minor parameter changes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.